Molecular Weight Differentiation: 2-Methoxybenzoate vs. 3,4-Dimethoxybenzoate Ester Analogs
CAS 1105202-46-7 (MW 349.3 g/mol) exhibits an 8.6% lower molecular weight compared to its closest commercially available ester analog, (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3,4-dimethoxybenzoate (CAS 1105244-10-7, MW 379.4 g/mol) [1]. This difference arises from the substitution pattern: a single methoxy group at the ortho position on the benzoate ring (target compound) versus two methoxy groups at meta and para positions (comparator). The lower MW of the target compound may confer advantages in complying with Lipinski's Rule of Five (MW < 500 threshold) with greater margin and in fragment-based drug discovery where lower molecular weight starting points are preferred for subsequent optimization.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 349.3 g/mol (C20H15NO5) |
| Comparator Or Baseline | 379.4 g/mol for (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3,4-dimethoxybenzoate (CAS 1105244-10-7, C21H17NO6) |
| Quantified Difference | ΔMW = 30.1 g/mol (8.6% lower for target compound) |
| Conditions | Calculated molecular weight from molecular formula; no experimental conditions applicable |
Why This Matters
A lower molecular weight starting scaffold provides greater headroom for subsequent synthetic elaboration before exceeding drug-likeness thresholds, making CAS 1105202-46-7 a more versatile building block than its heavier 3,4-dimethoxy analog.
- [1] ChemSrc. (2025). (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 3,4-dimethoxybenzoate – CAS 1105244-10-7. Chemical Properties Database. View Source
